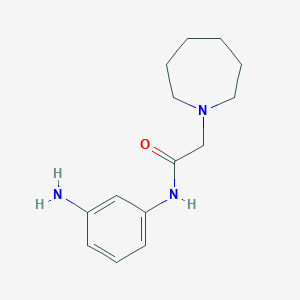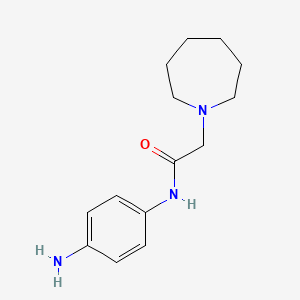![molecular formula C10H14ClNS B3308316 [1-(5-Chlorothiophen-2-yl)cyclopentyl]methanamine CAS No. 937651-31-5](/img/structure/B3308316.png)
[1-(5-Chlorothiophen-2-yl)cyclopentyl]methanamine
Overview
Description
[1-(5-Chlorothiophen-2-yl)cyclopentyl]methanamine: is an organic compound with the molecular formula C10H14ClNS It is a derivative of cyclopentylmethanamine, where the cyclopentyl group is substituted with a 5-chlorothiophen-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(5-Chlorothiophen-2-yl)cyclopentyl]methanamine typically involves the following steps:
Formation of the Cyclopentyl Group: The cyclopentyl group can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the 5-Chlorothiophen-2-yl Group: This step involves the chlorination of thiophene to introduce the chlorine atom at the 5-position.
Coupling Reaction: The final step involves coupling the 5-chlorothiophen-2-yl group with the cyclopentylmethanamine under suitable conditions, such as using a base and a coupling agent.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(5-Chlorothiophen-2-yl)cyclopentyl]methanamine can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the chlorine atom or other functional groups are replaced by different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or aryl halides can be used under conditions such as heating or using a catalyst.
Major Products:
Oxidation Products: N-oxides or other oxidized derivatives.
Reduction Products: Corresponding amines or other reduced forms.
Substitution Products: Compounds with different substituents replacing the chlorine atom or other functional groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.
Biology:
Biological Probes: It can be used as a probe to study biological systems, particularly in understanding the interactions between small molecules and biological targets.
Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Industry:
Materials Science: It can be used in the synthesis of advanced materials, such as polymers or composites, with unique properties.
Mechanism of Action
The mechanism of action of [1-(5-Chlorothiophen-2-yl)cyclopentyl]methanamine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
[1-(5-Bromothiophen-2-yl)cyclopentyl]methanamine: Similar structure with a bromine atom instead of chlorine.
[1-(5-Fluorothiophen-2-yl)cyclopentyl]methanamine: Similar structure with a fluorine atom instead of chlorine.
[1-(5-Methylthiophen-2-yl)cyclopentyl]methanamine: Similar structure with a methyl group instead of chlorine.
Uniqueness:
Chlorine Substitution: The presence of the chlorine atom in [1-(5-Chlorothiophen-2-yl)cyclopentyl]methanamine can influence its reactivity and interactions compared to other halogen or alkyl-substituted analogs.
Biological Activity: The specific substitution pattern may confer unique biological activities, making it distinct from its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[1-(5-chlorothiophen-2-yl)cyclopentyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNS/c11-9-4-3-8(13-9)10(7-12)5-1-2-6-10/h3-4H,1-2,5-7,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEPTTJHGCVMGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-[3,5-Dibromo-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid](/img/structure/B3308234.png)



![2-[4-(2-Pyridyl)-1-piperazinyl]aniline](/img/structure/B3308259.png)

![3-[(2,6-Difluorophenyl)methyl]azetidine](/img/structure/B3308275.png)

![N-[3-(aminomethyl)phenyl]-3-(morpholin-4-yl)propanamide](/img/structure/B3308283.png)

![5H-Thieno[3,2-b]pyrrol-5-one, 2-chloro-4,6-dihydro-](/img/structure/B3308310.png)
![({4-[(Ethylamino)methyl]phenyl}methyl)dimethylamine](/img/structure/B3308315.png)
![Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride](/img/structure/B3308322.png)

